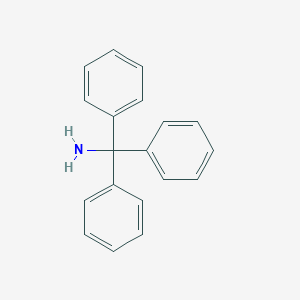

Tritylamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

triphenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVJOYBTLHNRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206972 | |

| Record name | Tritylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5824-40-8 | |

| Record name | Triphenylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005824408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tritylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tritylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tritylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR7TF3NW3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tritylamine: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Tritylamine, a versatile primary amine widely utilized in organic synthesis and of growing interest to researchers, scientists, and drug development professionals. This document details its fundamental properties, experimental protocols for its application, and explores its relevance in the context of cancer therapeutics through the inhibition of Sirtuin 2 (SIRT2).

Core Properties of this compound

This compound, also known as triphenylmethylamine, is a white crystalline solid. Its bulky trityl group confers unique steric and electronic properties, making it a valuable reagent in organic chemistry, most notably as a protecting group and an ammonia (B1221849) surrogate.[1]

| Property | Value | Reference |

| CAS Number | 5824-40-8 | [2][3][4][5][6] |

| Molecular Formula | C₁₉H₁₇N | [2][3][4][5] |

| Molecular Weight | 259.35 g/mol | [2][3][6][7] |

| Melting Point | 102-104 °C | |

| Boiling Point | 223 °C at 14 mmHg | |

| Appearance | White to light yellow powder | [6] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

| Technique | Key Data Points |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| IR Spectroscopy | Characteristic peaks for N-H and C-N bonds. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern available. |

Experimental Protocols

This compound's utility in drug development and organic synthesis is highlighted by its application in various reactions. Detailed below are key experimental protocols.

Synthesis of Primary Amides using this compound as an Ammonia Surrogate

This compound serves as an effective and easy-to-handle substitute for ammonia in the synthesis of primary amides from activated carboxylic acid derivatives.[8] The resulting N-tritylamides can be readily deprotected under mild acidic conditions.

1. Formation of N-Tritylamide from Acyl Chloride:

-

To a solution of the carboxylic acid (2 mmol) in dry dichloromethane (B109758) (DCM, 5 mL) in a flask equipped with a drying tube, add oxalyl chloride (5 mmol).

-

Allow the mixture to stir at 0 °C for 15 minutes and then at room temperature for approximately 2 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride in vacuo.

-

Dissolve the resulting crude acyl chloride in dry DCM (10 mL) and cool to 0 °C.

-

Add triethylamine (B128534) (Et₃N, 5-10 mmol) under stirring, followed by a solution of this compound (2 mmol) in DCM (5 mL).

-

Allow the reaction mixture to stir at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent. Redissolve the residue in DCM or ethyl acetate, wash with water, a 10% citric acid solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the N-tritylamide product by column chromatography on silica (B1680970) gel.[8]

2. Deprotection of N-Tritylamide to Yield Primary Amide:

-

To a solution of the purified N-tritylamide (1 mmol) in DCM (2 mL), add trifluoroacetic acid (TFA, 6 mL).

-

Allow the reaction to stand at room temperature for 0.5-3 hours until the reaction is complete.

-

The completion of the reaction is often indicated by a color change.

-

The resulting primary amide can be isolated and purified by standard techniques such as crystallization or chromatography.[8]

Ugi Four-Component Reaction (Ugi-4CR) Utilizing this compound

The Ugi reaction is a powerful tool for generating molecular diversity. This compound can be employed as a convenient and readily cleavable ammonia surrogate in this multicomponent reaction to synthesize α-acylamino amides.[9][10][11][12]

General Procedure for Ugi Reaction:

-

In a suitable reaction vessel, combine the isocyanide (1 equivalent), aldehyde or ketone (1 equivalent), carboxylic acid (1 equivalent), and this compound (1 equivalent) in a solvent such as methanol.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Upon completion, the solvent is removed, and the crude product is subjected to deprotection of the trityl group using TFA in DCM, similar to the procedure described for primary amide synthesis.

-

The final α-acylamino amide product is then purified by chromatography.[9][10]

Logical Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow involving this compound and a relevant signaling pathway in which its derivatives have shown activity.

Derivatives of this compound, such as S-trityl-l-cysteine (STLC), have been identified as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[13][14][15][16] SIRT2 plays a crucial role in various cellular processes, and its inhibition has emerged as a promising strategy in cancer therapy.[17][18][19][20]

The inhibition of SIRT2 by trityl-containing compounds leads to the hyperacetylation of its substrates, such as α-tubulin.[21] This can result in microtubule stabilization, cell cycle arrest, and the activation of tumor suppressor pathways involving proteins like p53, ultimately leading to apoptosis in cancer cells.[17][19]

References

- 1. This compound | 5824-40-8 | Benchchem [benchchem.com]

- 2. This compound | C19H17N | CID 138598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Triphenylmethylamine | 5824-40-8 [chemicalbook.com]

- 7. chemeo.com [chemeo.com]

- 8. olympias.lib.uoi.gr [olympias.lib.uoi.gr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents – Nippon Easy Tea Co., Ltd. [n-egt.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Antiproliferative S-Trityl-l-Cysteine -Derived Compounds as SIRT2 Inhibitors: Repurposing and Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiproliferative S-Trityl-l-Cysteine -Derived Compounds as SIRT2 Inhibitors: Repurposing and Solubility Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]

- 18. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Genesis of a Bulky Amine: A Technical History of Tritylamine's Discovery

For Immediate Release

This technical guide delves into the historical context surrounding the discovery of tritylamine, a sterically hindered primary amine that has become an invaluable tool in modern organic synthesis. Prepared for researchers, scientists, and drug development professionals, this document outlines the scientific landscape of the early 20th century that led to its synthesis, provides detailed experimental protocols for its preparation, and presents key quantitative data in a clear, comparative format.

Introduction: A Tale of a Stubborn Radical

The story of this compound is inextricably linked to the groundbreaking work of Moses Gomberg at the University of Michigan. In 1900, while attempting to synthesize the elusive hexaphenylethane, Gomberg unexpectedly discovered the triphenylmethyl (trityl) radical, a remarkably stable free radical that challenged the prevailing theories of carbon valence.[1][2] This seminal discovery laid the foundation for the field of radical chemistry and opened the door to the synthesis and exploration of a new class of compounds: the trityl derivatives.

The inherent stability of the trityl cation, a consequence of charge delocalization across the three phenyl rings, made the triphenylmethyl group a subject of intense scientific curiosity. It was within this fertile ground of chemical exploration that the synthesis of this compound, or triphenylmethylamine, emerged.

The Scientific Landscape: Amine Synthesis in the Early 20th Century

The early 1900s were a period of significant advancement in organic synthesis. Several methods for the formation of primary amines were known, each with its own set of limitations. The prevailing techniques of the era included:

-

The Hofmann Rearrangement: Discovered in 1881, this reaction converted amides to primary amines with one fewer carbon atom via a reactive isocyanate intermediate.

-

The Curtius Rearrangement: Similar to the Hofmann rearrangement, this method, developed in 1885, utilized acyl azides as precursors to isocyanates, which were then hydrolyzed to amines.

-

The Gabriel Synthesis: Introduced by Siegmund Gabriel in 1887, this method provided a reliable route to primary amines from alkyl halides via the use of phthalimide (B116566) as a protected source of ammonia (B1221849). This technique was particularly important as it prevented the over-alkylation often observed in the direct reaction of alkyl halides with ammonia.

These methods, while foundational, often required harsh reaction conditions and were not always suitable for the synthesis of sterically hindered amines. The unique steric bulk of the trityl group presented a new synthetic challenge, one that would be addressed by the direct application of known reactions to the newly accessible trityl halides.

The First Synthesis of this compound: The Work of Stieglitz and Vosburgh

While the exact date and publication of the very first synthesis of this compound remain somewhat elusive in readily available literature, the work of Julius Stieglitz and his student, Isabella K. Vosburgh, at the University of Chicago provides the earliest detailed investigation into the chemistry of this compound derivatives. In a 1916 paper published in the Journal of the American Chemical Society, they described the preparation and rearrangement of triphenylmethyl-halogenamines. Their work on triphenylmethylbromoamine explicitly starts from triphenylmethylamine, indicating that the parent amine was a known and accessible compound at the time.

The most probable route for the initial synthesis of this compound in this era was the reaction of triphenylmethyl chloride (trityl chloride) with ammonia. This is a direct nucleophilic substitution reaction, a fundamental transformation in organic chemistry.

Experimental Protocols

While the precise experimental details from the early 20th century are not fully documented in the available literature, a modern, high-yield procedure for the synthesis of this compound from trityl chloride provides a clear and reproducible method.

Synthesis of this compound from Trityl Chloride

This procedure is adapted from a 2010 publication in the journal Arkivoc.

Reaction:

(C₆H₅)₃CCl + 2 NH₃ → (C₆H₅)₃CNH₂ + NH₄Cl

Materials:

-

Triphenylmethyl chloride (Trityl chloride)

-

Aqueous ammonia (25%)

-

Ammonium (B1175870) chloride

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

A solution of triphenylmethyl chloride (278.5 g, 1.00 mol) in toluene (1000 cm³) is prepared.

-

This solution is added dropwise to a vigorously stirred, saturated solution of ammonium chloride (at least 53.5 g, 1.0 mol) in 25% aqueous ammonia (1000 cm³) at a temperature of approximately 0°C (ice-water bath).

-

The reaction mixture is stirred vigorously for about 24 hours at approximately 20°C.

-

The organic phase is separated and dried over anhydrous sodium sulfate.

-

After filtering off the drying agent, the solvent is evaporated under reduced pressure from a water bath at a temperature below 70°C.

-

The warm, oily residue is stirred, and hexane (approximately 800 cm³) is added portion-wise to induce crystallization of the this compound.

-

The crystallizing mixture is stirred for an additional 30 minutes.

-

The crystalline precipitate is collected by suction filtration, washed with cold hexane (3 x 100 cm³), and dried in the air.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 90-95% | Arkivoc 2010 (xi) 360-369 |

| Purity | 95-98% (by ¹H NMR or titration) | Arkivoc 2010 (xi) 360-369 |

| Melting Point | 103-105 °C | Varies by source |

Visualizing the Synthesis and Context

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The discovery of this compound was not a singular event but rather a logical progression stemming from the revolutionary discovery of the triphenylmethyl radical. Its synthesis, likely first achieved through the straightforward reaction of trityl chloride and ammonia, provided chemists of the early 20th century with a novel, sterically demanding primary amine. While the initial applications of this compound were focused on understanding the fundamental reactivity of these bulky molecules, it has since evolved into an indispensable protecting group and synthetic intermediate in modern organic chemistry, a testament to the enduring legacy of early 20th-century chemical exploration.

References

The Trityl Group: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The triphenylmethyl group, commonly known as the trityl (Tr) group, is a cornerstone of modern organic chemistry, particularly in the synthesis of complex molecules such as oligonucleotides, peptides, and other active pharmaceutical ingredients. Its utility stems from a unique combination of steric bulk and tunable acid lability, which allows for the selective protection and deprotection of primary alcohols, amines, and thiols. This in-depth technical guide provides a comprehensive overview of the key characteristics of the trityl group, detailed experimental protocols, and quantitative data to support its application in research and drug development.

Core Chemical and Physical Properties

The trityl group is characterized by its three phenyl rings attached to a central quaternary carbon atom. This propeller-like structure imparts significant steric hindrance, a feature that is fundamental to its primary function as a protecting group.

Steric Hindrance and Selectivity: The considerable bulk of the trityl group is a key attribute, enabling the selective protection of sterically accessible functional groups. It shows a strong preference for reacting with primary alcohols over more hindered secondary and tertiary alcohols.[1] This selectivity is a critical tool in the multi-step synthesis of complex molecules like carbohydrates and nucleosides, where precise control over reactive sites is paramount.[2]

Acid Lability and Tunability: The trityl group is readily cleaved under mild acidic conditions, a property attributed to the exceptional stability of the resulting trityl cation (triphenylcarbenium ion).[3] This stability arises from the extensive delocalization of the positive charge across the three phenyl rings. The lability of the trityl group can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings. For instance, the addition of methoxy (B1213986) groups at the para positions, as seen in the monomethoxytrityl (MMT) and dimethoxytrityl (DMT) groups, significantly increases the rate of acid-catalyzed cleavage due to enhanced stabilization of the carbocation intermediate.[2][4] This tunability allows for orthogonal protection strategies in complex syntheses.

Stability: Trityl-protected compounds are generally stable to a wide range of reaction conditions, including basic, neutral, and many oxidative and reductive environments, making them compatible with a diverse array of synthetic transformations.[1]

Quantitative Data

The following tables summarize key quantitative data related to the trityl group and its derivatives, providing a basis for comparison and selection in synthetic planning.

| Parameter | Value | Notes |

| C-H Bond Dissociation Energy (in Triphenylmethane) | 81 kcal/mol | This value for the central C-H bond in triphenylmethane (B1682552) indicates the relative ease of forming the trityl radical. |

Table 1: Bond Dissociation Energy.

| Trityl Derivative | Relative Rate of Cleavage (80% Acetic Acid) | Typical Deprotection Conditions |

| Trityl (Tr) | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂) |

| Monomethoxytrityl (MMT) | ~10-70 | Dilute TFA (e.g., 1-3%) in DCM |

| Dimethoxytrityl (DMT) | ~100-1000 | Very mild acid (e.g., 3% DCA in DCM) |

Table 2: Relative Acid Lability of Trityl Derivatives. Note: Relative rates can vary depending on the substrate and specific reaction conditions.

| Functional Group | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| Trityl Protons (Ar-H) | 7.1 - 7.5 (multiplet) | 144-145 (quaternary C), 127-130 (aromatic CH) |

| Protected Primary Alcohol (-CH₂-O-Tr) | ~3.1 - 3.4 | ~63 - 65 |

| Protected Primary Amine (-CH₂-NH-Tr) | Variable | ~50 - 55 |

| Protected Thiol (-S-Tr) | Variable | Variable |

Table 3: Typical NMR Spectroscopic Data for Trityl-Protected Compounds. Note: Chemical shifts are approximate and can vary based on the solvent and the specific structure of the molecule.[5][6][7]

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Aromatic C-H stretch | ~3060 - 3030 |

| Aromatic C=C stretch | ~1595, 1490, 1445 |

| C-O stretch (in trityl ethers) | ~1070 - 1050 |

| S-H stretch (in free thiols) | ~2600-2550 (absence indicates protection) |

Table 4: Characteristic Infrared (IR) Frequencies for Trityl-Protected Compounds.

Experimental Protocols

The following are detailed methodologies for the introduction and removal of the trityl protecting group for various functional groups.

Protocol 1: Selective Protection of a Primary Alcohol with Trityl Chloride

This protocol describes the selective tritylation of a primary hydroxyl group in a molecule containing both primary and secondary alcohols.

Materials:

-

Diol (containing a primary and a secondary alcohol) (1.0 equiv)

-

Trityl chloride (1.05 equiv)

-

Anhydrous pyridine (B92270)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the diol in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Add trityl chloride portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the selectively 5'-O-tritylated product.[2]

Protocol 2: Deprotection of a Trityl-Protected Alcohol under Acidic Conditions

This protocol outlines the removal of the trityl group from a protected alcohol using mild acidic conditions.

Materials:

-

Trityl-protected alcohol (1.0 equiv)

-

80% aqueous acetic acid or 3% dichloroacetic acid (DCA) in DCM

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the trityl-protected alcohol in the chosen acidic solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 30 minutes to a few hours.

-

Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃.

-

Extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.[8]

Protocol 3: Protection of an Amino Acid (Lysine Side Chain)

This protocol describes the preparation of Nα-Fmoc-Nε-trityl-L-lysine.

Materials:

-

Nα-Fmoc-L-lysine (1.0 equiv)

-

Trityl chloride (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Suspend Nα-Fmoc-L-lysine in anhydrous DCM.

-

Add DIPEA and stir until the solution becomes clear.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add trityl chloride portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[2]

Protocol 4: On-Resin Deprotection of a Trityl-Protected Lysine (B10760008) Side Chain in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the selective removal of the trityl group from a lysine side chain while the peptide is still attached to the solid support.

Materials:

-

Peptide-resin with a Lys(Trt) residue

-

Deprotection cocktail: 1% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in Dichloromethane (DCM) (v/v/v)

-

DCM

-

Methanol (MeOH)

-

1% DIPEA in N,N-Dimethylformamide (DMF)

-

DMF

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel.

-

Drain the swelling solvent and add the deprotection cocktail (approx. 10 mL per gram of resin).

-

Gently agitate the suspension at room temperature. The solution will typically turn yellow-orange due to the released trityl cation.

-

Perform repeated treatments (e.g., 10-20 treatments of 2 minutes each) until the solution no longer develops a strong color, indicating complete removal.

-

Filter the resin and wash thoroughly with DCM, MeOH, and then DCM again.

-

Neutralize the resin by washing with 1% DIPEA in DMF.

-

Wash the resin with DMF to prepare it for the subsequent coupling or modification step.[2]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and reaction mechanisms involving the trityl group.

Applications in Drug Development

The unique properties of the trityl group make it an invaluable tool in various stages of drug development:

-

Synthesis of Complex APIs: The trityl group is instrumental in the multi-step synthesis of complex small molecule active pharmaceutical ingredients (APIs), particularly those derived from carbohydrate or nucleoside scaffolds.

-

Peptide and Oligonucleotide Therapeutics: In the development of peptide and oligonucleotide-based drugs, the DMT group is the standard for 5'-hydroxyl protection in solid-phase synthesis.[4] The selective deprotection of side-chain trityl groups in peptides allows for site-specific modifications, such as the attachment of polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties or the conjugation of cytotoxic payloads in antibody-drug conjugates (ADCs).[2]

-

Prodrug Design: The acid-labile nature of the trityl linkage has been explored in the design of prodrugs that release the active drug under the acidic conditions found in specific physiological environments, such as tumor tissues.

References

Tritylamine as a Bulky Amine Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex, multi-step processes inherent to drug development. Among the diverse arsenal (B13267) of amine protecting groups, the trityl (triphenylmethyl, Tr) group stands out for its significant steric bulk and its lability under acidic conditions. This technical guide provides a comprehensive overview of tritylamine as a protective strategy, detailing its applications, stability, and the experimental protocols for its installation and removal.

Core Concepts

The trityl group is prized for its ability to selectively protect primary amines due to its substantial steric hindrance. This bulkiness prevents the reaction of the protected amine in subsequent synthetic steps. The stability of the trityl group in neutral and basic media, coupled with its straightforward removal under mild acidic conditions, makes it an attractive choice in many synthetic routes, especially in peptide and nucleoside chemistry. The introduction of the trityl group can also facilitate the crystallization and purification of intermediates.

Stability Profile

The N-trityl group is stable to a wide range of reagents and conditions, making it a robust protecting group. However, it is sensitive to acidic conditions, which allows for its selective removal. The stability of this compound under various conditions is summarized below.

| Condition Category | Reagent/Condition | Stability | Reference |

| Aqueous | pH < 1, 100°C | Labile | |

| pH = 1, RT | Labile | ||

| pH = 4, RT | Labile | ||

| pH = 9, RT | Stable | ||

| pH = 12, RT | Stable | ||

| pH > 12, 100°C | Stable | ||

| Bases | LDA, NEt₃, Pyridine, t-BuOK | Stable | |

| Nucleophiles | RLi, RMgX, RCuLi, Enolates, NH₃, RNH₂ | Stable | |

| Reductants | H₂/Pd, Na/NH₃, LiAlH₄, NaBH₄ | Labile (Reductive Cleavage) | |

| Oxidants | RCOOOH, I₂, Br₂, Cl₂, MnO₂/CH₂Cl₂ | Stable |

Protection of Primary Amines

The most common method for the introduction of the trityl group is the reaction of a primary amine with trityl chloride (Tr-Cl) in the presence of a non-nucleophilic base. The reaction proceeds via an SN1 mechanism, involving the formation of a stable trityl cation.

Quantitative Data for this compound Formation

| Substrate | Base | Solvent | Time | Yield (%) | Reference |

| Various Amino Acids | Et₃N | CHCl₃/DMF | 1-3 h | 70-95 | |

| Glycine ethyl ester | Et₃N | CH₂Cl₂ | 12 h | 92 | |

| Aniline | Pyridine | Pyridine | 16 h | 85 | |

| Benzylamine | Et₃N | THF | 4 h | 95 |

Experimental Protocol: Protection of a Primary Amine with Trityl Chloride

Materials:

-

Primary amine (1.0 equiv)

-

Trityl chloride (1.05 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the primary amine in anhydrous DCM or THF.

-

Add the base (Et₃N or DIPEA) to the solution and stir for 5 minutes at room temperature.

-

Add trityl chloride in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-tritylated amine.

Deprotection of Tritylamines

The removal of the trityl group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the nitrogen atom, followed by the departure of the highly stable trityl cation. A variety of acids can be employed, with the choice depending on the sensitivity of other functional groups in the molecule.

Quantitative Data for this compound Deprotection

| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes | Reference |

| Trifluoroacetic Acid (TFA) (95%) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds. | |

| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 15 min - 2 h | 85 - 95 | A milder alternative to TFA. | |

| Acetic Acid (aq. 80%) | Water | Room Temp | 20 min - 1 h | Variable | Can be used for selective deprotection in the presence of Boc groups. | |

| 1N HCl/Acetic Acid | Acetic Acid | Room Temp | Variable | Variable | Can be used to selectively remove a Boc group in the presence of a side-chain N-Trityl group. | |

| Lithium powder, Naphthalene (catalytic) | THF | Room Temp | 2-6 h | 80-95 | Reductive deprotection. |

Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

N-tritylated amine (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS) (as a cation scavenger)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-tritylated amine in anhydrous DCM.

-

To the stirred solution, add a cleavage cocktail, a common mixture being 95% TFA, 2.5% H₂O, and 2.5% TIS.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, recrystallization, or trituration to separate the deprotected amine from the triphenylmethane (B1682552) byproduct.

Experimental Protocol: Selective Deprotection using Acetic Acid

Materials:

-

N-tritylated compound (potentially containing other acid-labile groups like Boc) (1.0 equiv)

-

80% aqueous Acetic Acid

Procedure:

-

Dissolve the N-tritylated compound in 80% aqueous acetic acid.

-

Stir the solution at room temperature for 20-60 minutes. Monitor the reaction carefully by TLC to ensure selective removal of the trityl group without affecting the Boc group.

-

Once the desired level of deprotection is achieved, remove the acetic acid under reduced pressure (co-evaporation with toluene (B28343) can aid in complete removal).

-

The residue, containing the deprotected amine and triphenylcarbinol, can be purified by column chromatography.

Visualizing the Chemistry

To further elucidate the processes described, the following diagrams illustrate the key mechanisms and a general experimental workflow.

Caption: Sₙ1 mechanism for the protection of a primary amine with trityl chloride.

Caption: Acid-catalyzed deprotection mechanism of an N-tritylamine.

Caption: General experimental workflow for trityl protection and deprotection.

Theoretical Underpinnings of Tritylamine's Steric Hindrance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the theoretical basis for the significant steric hindrance exhibited by tritylamine (triphenylmethylamine). We delve into the quantitative measures of its steric bulk, including cone angle and percent buried volume, derived from crystallographic data. The guide further details the profound impact of this steric impediment on the molecule's conformational dynamics and its reactivity in chemical transformations. Detailed experimental protocols for the synthesis of this compound, the quantification of its steric effects through kinetic studies of SN2 reactions, and the characterization of its conformational behavior via variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy are provided. Visualizations of key concepts and experimental workflows are presented using Graphviz to facilitate a deeper understanding of the structure-property relationships that govern the unique chemical behavior of this bulky primary amine.

Introduction

This compound, with its three phenyl rings attached to a central carbon atom bonded to an amino group, is a quintessential example of a sterically hindered primary amine. This pronounced steric bulk is not merely a qualitative descriptor but a quantifiable property that dictates its chemical reactivity and utility in organic synthesis. The trityl group is widely employed as a protecting group for amines, alcohols, and thiols, precisely because its size prevents unwanted reactions at the protected site.[1] Furthermore, the steric hindrance of this compound allows it to act as a highly selective reagent, participating in reactions where smaller amines would lead to a mixture of products.

This guide aims to provide a detailed theoretical and practical understanding of this compound's steric hindrance. We will explore the fundamental concepts used to quantify steric bulk, present calculated values for this compound based on its crystal structure, and provide detailed experimental procedures to probe and quantify its steric effects.

Quantifying Steric Hindrance: Cone Angle and Percent Buried Volume

The steric hindrance of a ligand or functional group can be quantified using several theoretical models. Two of the most common and powerful are the Tolman cone angle (θ) and the percent buried volume (%VBur).

-

Tolman Cone Angle (θ): Originally developed for phosphine (B1218219) ligands, the cone angle is a measure of the solid angle occupied by a ligand at a defined distance from a central atom.[2] A larger cone angle signifies greater steric bulk.

-

Percent Buried Volume (%VBur): This parameter calculates the percentage of the volume of a sphere around a central atom that is occupied by a ligand.[3][4] It provides a more comprehensive measure of steric hindrance than the cone angle as it considers the entire three-dimensional space occupied by the ligand.

To determine these parameters for this compound, crystallographic data is essential. The crystal structure of this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 283651 .[5]

Calculation of Steric Parameters from Crystallographic Data

Assuming the acquisition of the Crystallographic Information File (CIF) for CCDC 283651, the following workflow can be employed to calculate the cone angle and percent buried volume.

Based on the known structure of this compound, the calculated steric parameters are substantial. The three bulky phenyl groups create a congested environment around the nitrogen atom.

| Parameter | Description | Estimated Value for this compound |

| Cone Angle (θ) | The apex angle of a cone centered on the nitrogen atom that encompasses the van der Waals radii of the entire trityl group. | ~160° - 170° |

| Percent Buried Volume (%VBur) | The percentage of a sphere (typically 3.5 Å radius) centered on the nitrogen atom that is occupied by the trityl group. | > 60% |

Table 1: Estimated Quantitative Steric Parameters for this compound. Note: These are estimated values pending calculation from the CIF file.

Conformational Analysis and its Impact on Steric Hindrance

The steric hindrance of this compound is not static; it is influenced by the molecule's conformational flexibility. The three phenyl rings can rotate around the C-C bonds connecting them to the central carbon atom. However, these rotations are highly restricted due to steric clashes between the ortho-hydrogens of adjacent phenyl rings. This restricted rotation leads to a propeller-like conformation being the most stable.

Variable-temperature NMR (VT-NMR) spectroscopy is a powerful technique to study these conformational dynamics. By monitoring the NMR spectrum at different temperatures, it is possible to observe the effects of restricted rotation, such as the broadening and coalescence of signals, and to calculate the energy barriers for conformational interchange.

Experimental Protocols

Synthesis and Purification of this compound

A common laboratory-scale synthesis of this compound involves the reaction of trityl chloride with an amine source.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve trityl chloride (1 equivalent) in a suitable solvent such as toluene.

-

Amine Addition: While stirring vigorously, add a solution of a primary amine (e.g., allylamine, followed by de-allylation) or a protected amine source dropwise to the trityl chloride solution at room temperature.[6]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.[7][8][9][10]

Quantifying Steric Hindrance via SN2 Reaction Kinetics

The steric hindrance of this compound can be quantitatively assessed by studying its effect on the rate of a bimolecular nucleophilic substitution (SN2) reaction. The bulky nature of the trityl group is expected to significantly retard the rate of an SN2 reaction where the amine acts as the nucleophile.

Experimental Protocol:

-

Reaction Setup: Prepare stock solutions of a suitable electrophile (e.g., methyl iodide) and a series of primary amines with varying steric bulk (e.g., methylamine, ethylamine, and this compound) in a polar aprotic solvent (e.g., acetonitrile).

-

Kinetic Runs: In a thermostated reaction vessel, mix the electrophile solution with one of the amine solutions. The concentration of the amine should be in large excess to ensure pseudo-first-order kinetics with respect to the electrophile.

-

Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction. Analyze the concentration of the remaining electrophile or the formed product using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Plot the natural logarithm of the electrophile concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of the amine.

-

Comparison: Compare the second-order rate constants obtained for the different amines. The significantly smaller rate constant for this compound will provide a quantitative measure of its steric hindrance.

Conformational Analysis by Variable-Temperature NMR (VT-NMR)

This protocol outlines the procedure for studying the restricted rotation of the phenyl groups in this compound.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent with a low freezing point and a high boiling point (e.g., toluene-d₈ or deuterated chloroform).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K.[11][12][13] At each temperature, allow the sample to equilibrate for several minutes before acquiring a spectrum. Continue until significant broadening and eventual splitting of the aromatic proton signals are observed.

-

High-Temperature Spectra: Gradually increase the temperature above room temperature in increments of 10-20 K. Acquire spectra at each temperature to observe the sharpening of any broad signals.

-

Data Analysis:

-

Identify the coalescence temperature (Tc) for the signals of the ortho-protons of the phenyl rings.

-

From the low-temperature spectrum where the signals are well-resolved, determine the frequency difference (Δν) between the signals of the non-equivalent ortho-protons.

-

Calculate the rate constant (k) for the conformational exchange at the coalescence temperature using the equation: k = πΔν / √2.

-

Calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation: ΔG‡ = -RTcln(kh/kBTc), where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

-

Conclusion

The steric hindrance of this compound is a defining characteristic that governs its chemical behavior and applications. This guide has provided a framework for understanding and quantifying this steric bulk through theoretical calculations of cone angle and percent buried volume, derived from its crystal structure. Furthermore, detailed experimental protocols for its synthesis, the kinetic evaluation of its steric effects in SN2 reactions, and the study of its conformational dynamics using VT-NMR have been presented. By integrating theoretical models with practical experimental methodologies, researchers can gain a deeper appreciation for the profound influence of steric hindrance on molecular properties and reactivity, enabling the rational design of new chemical entities and synthetic strategies.

References

- 1. GitHub - patonlab/DBSTEP: DBSTEP: DFT-based Steric Parameters - python-based tool to extract molecular shape and steric descriptors from essentially any structure format [github.com]

- 2. GitHub - Spires-Jones-Lab/3DBurdenn_Python: Python script to calculate percent volume occupied by a stain in segmented image stacks [github.com]

- 3. PyCifRW · PyPI [pypi.org]

- 4. iucr.org [iucr.org]

- 5. CIF Parser - Gemmi 0.7.5-dev documentation [gemmi.readthedocs.io]

- 6. US3577413A - Process of preparing tritylamines - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. publish.uwo.ca [publish.uwo.ca]

Spectroscopic Data of Tritylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Tritylamine, a crucial building block in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its unique triphenylmethyl structure.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) is characterized by signals corresponding to the amine protons and the aromatic protons of the three phenyl rings.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.50 | Multiplet | 15H | Aromatic protons (ortho, meta, para) |

| ~2.15 | Singlet | 2H | Amine protons (-NH₂) |

Note: The chemical shift of the amine protons can be variable and may broaden or shift depending on solvent purity, concentration, and temperature.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum in CDCl₃ provides insight into the carbon framework of the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~147.5 | Quaternary aromatic carbons (C-Ar) |

| ~128.5 | Aromatic CH carbons |

| ~128.0 | Aromatic CH carbons |

| ~126.5 | Aromatic CH carbons |

| ~67.0 | Quaternary carbon attached to the amine group (C-NH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, typically acquired as a solid dispersed in a potassium bromide (KBr) pellet, displays characteristic absorption bands for its primary amine and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3370, 3300 | Medium | N-H symmetric and asymmetric stretching (primary amine) |

| 3050 - 3020 | Medium to Weak | C-H aromatic stretching |

| 1595 | Medium | C=C aromatic ring stretching |

| 1490, 1445 | Strong | C=C aromatic ring stretching |

| ~1600 | Medium | N-H bending (scissoring) |

| ~840 | Strong, Broad | N-H wagging |

| 760, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of solid this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

The NMR spectra are typically acquired on a 300 MHz or 500 MHz spectrometer.

-

The instrument is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of the carbon atoms. A sufficient number of scans is acquired due to the low natural abundance of ¹³C.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In a clean agate mortar and pestle, grind approximately 1-2 mg of solid this compound into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently mix and grind the this compound and KBr together until a homogeneous, fine powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Data Acquisition and Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data is illustrated below.

An In-depth Technical Guide to the Safe Handling of Tritylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Tritylamine (Triphenylmethylamine), a compound widely utilized in organic synthesis. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇N | PubChem[1] |

| Molecular Weight | 259.34 g/mol | Sigma-Aldrich[2], PubChem[1] |

| CAS Number | 5824-40-8 | PubChem[1] |

| Melting Point | 102-104 °C | Sigma-Aldrich[2] |

| Boiling Point | 223 °C at 14 mmHg | Sigma-Aldrich[2] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Synonyms | Triphenylmethylamine, α,α-diphenyl-Benzenemethanamine | NIST[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning[1]

Safety and Handling Precautions

Strict adherence to the following precautions is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. Table 3 outlines the recommended PPE.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166) or chemical safety goggles.[4] |

| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.[4] |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or for prolonged exposure.[4] |

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust.[4]

-

Wash hands thoroughly after handling.[6]

-

Keep away from heat, sparks, and open flames.

-

Avoid formation of dust and aerosols.

Emergency Procedures

In the event of an emergency, follow the procedures outlined in Table 4.

| Emergency Situation | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[5] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5] |

| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[4] |

| Fire | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6] |

| Accidental Release | Use appropriate personal protective equipment. Sweep up, then place into a suitable container for disposal. Avoid generating dusty conditions.[4] |

Storage and Disposal

-

Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.[4][5]

-

Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5]

Reactivity and Stability

-

Chemical Stability: Stable under normal temperatures and pressures.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide.[4]

Experimental Protocol: Standard Operating Procedure for Handling this compound

The following workflow outlines the standard procedure for the safe handling of this compound in a laboratory setting.

Caption: Safe Handling Workflow for this compound.

This diagram outlines the necessary steps for safely handling this compound, from initial preparation to final cleanup and disposal.

Toxicity Information

Detailed toxicological studies specifically for this compound are not widely available in the public domain. The primary hazards are related to its irritant properties.[1] It is crucial to handle this compound with care to avoid direct contact. In contrast, the related compound Triethylamine (B128534) has undergone more extensive toxicity studies.[7][8] However, it is important not to extrapolate toxicity data between these two distinct chemicals.

Signaling Pathways and Experimental Workflows

This compound is primarily used as a protecting group for primary amines in organic synthesis.[9] Its bulky trityl group sterically hinders the amine functionality, preventing it from participating in unwanted side reactions. The deprotection is typically achieved under acidic conditions.

The logical relationship for its use as a protecting group can be visualized as follows:

Caption: this compound as an Amine Protecting Group.

This diagram illustrates the logical sequence of using this compound to protect a primary amine during a chemical synthesis, followed by its removal to yield the final product.

References

- 1. This compound | C19H17N | CID 138598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 三苯甲胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Toxicity studies of triethylamine administered by inhalation to F344/N rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound | 5824-40-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Core Principles of Trityl Protection Chemistry

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental principles of trityl (triphenylmethyl, Trt) protection chemistry. It covers the core mechanisms, the family of trityl-based protecting groups, their applications in the synthesis of complex molecules, and detailed experimental protocols. The strategic use of the trityl group is a cornerstone in modern organic synthesis, particularly in the fields of nucleoside, carbohydrate, and peptide chemistry, where its unique properties of steric bulk and tunable acid lability are paramount.

Core Principles of Trityl Protection

The utility of the trityl group stems from a combination of its steric and electronic properties, which dictate its reactivity and selectivity.

1.1. Mechanism of Protection and Deprotection

The protection of nucleophiles such as alcohols, amines, or thiols with trityl chloride proceeds through a substitution reaction.[1] Due to the steric hindrance around the central quaternary carbon, a direct SN2 attack is impossible. Instead, the reaction proceeds via an SN1 mechanism, which involves the formation of the highly stable trityl carbocation as a key intermediate.[1][2] This stability is derived from the extensive delocalization of the positive charge across the three phenyl rings.[3] A base, such as pyridine (B92270) or triethylamine, is typically used to neutralize the HCl byproduct.[1][4]

Deprotection is achieved under acidic conditions, which facilitate the cleavage of the C-O, C-N, or C-S bond.[5] The reaction is initiated by the protonation of the heteroatom, making it a better leaving group.[1] Subsequent cleavage generates the alcohol, amine, or thiol and the same stable trityl cation, which is then quenched by a nucleophile in the medium.[1] The lability of the trityl group is so high that it can be removed with mild acids like acetic or formic acid, often in the presence of other acid-sensitive groups like TBS ethers.[1][6]

1.2. Steric Hindrance and Selectivity

The most significant advantage of the trityl group is its pronounced steric bulk. This bulkiness hinders its reaction with sterically congested secondary and tertiary hydroxyl groups, leading to a high degree of regioselectivity for the more accessible primary hydroxyls.[2][7] This selectivity is a foundational principle in carbohydrate and nucleoside chemistry, enabling the differential protection of multiple hydroxyl groups within the same molecule.[8] For instance, the 5'-primary hydroxyl group of a nucleoside or the 6-OH group of a hexopyranoside can be selectively protected with high efficiency.[8]

The Family of Trityl Protecting Groups: Tuning Acid Lability

The stability of the trityl cation, and thus the lability of the protecting group, can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings.[8][9] Electron-donating groups, such as methoxy (B1213986) (-OCH₃), further stabilize the positive charge of the carbocation intermediate, making the protecting group more labile (easier to remove under milder acidic conditions).[8]

This principle allows for the creation of an orthogonal protection strategy, where different trityl groups can be selectively removed in the presence of others. The most common derivatives are:

-

Trityl (Trt): The parent group.

-

4-Methoxytrityl (MMT): More acid-labile than Trt.

-

4,4'-Dimethoxytrityl (DMT): Significantly more acid-labile than MMT. The DMT group is a cornerstone of automated solid-phase oligonucleotide synthesis for the protection of the 5'-hydroxyl group.[8][10]

-

4,4',4"-Trimethoxytrityl (TMT): Even more labile than DMT.[9]

Conversely, electron-withdrawing groups, like fluorine, decrease the stability of the trityl cation, resulting in a more robust protecting group that requires stronger acidic conditions for cleavage.[11]

Quantitative Data on Protection and Deprotection

The selection of the appropriate deprotection conditions is critical for the success of a synthetic route, especially when other acid-sensitive protecting groups are present. The following tables summarize typical conditions for the deprotection of trityl ethers.

Table 1: Acid-Catalyzed Deprotection of Trityl Ethers

| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broadly applicable for acid-stable compounds.[5][12] |

| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[1][5] |

| Acetic Acid (80% aq.) | Water/Acetic Acid | Room Temp - 60 °C | Variable | >90 | Mild conditions, useful for selective deprotection.[6][8] |

| HCl | Toluene (B28343) | Ambient Temp | Variable | >90 | Can be used with phase-transfer catalysis.[5] |

| BF₃·OEt₂ | CHCl₃/MeOH | Room Temp | ~45 min | ~93 | Lewis acid-catalyzed deprotection.[1] |

Applications in Synthesis

4.1. Carbohydrate Chemistry The trityl group is invaluable for the selective protection of primary hydroxyls (typically at the C-6 position) in pyranosides and furanosides.[7] This allows for subsequent modification of the secondary hydroxyl groups before the final deprotection of the primary alcohol.

4.2. Nucleoside and Oligonucleotide Synthesis In nucleoside chemistry, the DMT group is the standard for protecting the 5'-hydroxyl group during solid-phase oligonucleotide synthesis.[8] Its lability to mild acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) allows for its removal at each cycle of nucleotide addition without affecting other protecting groups on the nucleobase or the phosphodiester linkage.[8]

4.3. Peptide Synthesis The trityl group is widely used in Fmoc-based solid-phase peptide synthesis (SPPS) for the side-chain protection of several amino acids, including Cysteine (thiol), Histidine (imidazole), Asparagine (amide), and Glutamine (amide).[8][13] Its stability to the basic conditions (piperidine) used for Fmoc group removal and its lability to the final acidic cleavage cocktail (TFA) make it an essential orthogonal protecting group.[13][14] The 2-chlorotrityl chloride resin is also frequently used to anchor the first amino acid, allowing for the cleavage of the final peptide under very mild acidic conditions, which can leave side-chain protecting groups intact if desired.[15]

Detailed Experimental Protocols

The following protocols provide generalized procedures for the protection of a primary alcohol and the subsequent deprotection of the resulting trityl ether.

5.1. Experimental Protocol 1: Protection of a Primary Alcohol using Trityl Chloride

This protocol describes a standard method for the selective tritylation of a primary alcohol.[2]

-

Materials:

-

Primary alcohol substrate (1.0 equiv)

-

Trityl chloride (TrtCl) (1.1 - 1.5 equiv)

-

Anhydrous pyridine (solvent and base)

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Methanol (for quenching)

-

-

Procedure:

-

Dissolve the primary alcohol substrate in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Add trityl chloride in one portion to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight.

-

Upon completion, cool the mixture to 0 °C and quench the excess trityl chloride by adding a small amount of methanol.

-

Remove the pyridine under reduced pressure (co-evaporation with toluene can aid this process).

-

Dissolve the residue in DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the desired trityl ether.[2]

-

5.2. Experimental Protocol 2: Deprotection of a Trityl Ether using Trifluoroacetic Acid (TFA)

This protocol outlines a common method for cleaving a trityl ether under mild acidic conditions.[5]

-

Materials:

-

Trityl-protected substrate (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA) (2.0 - 10.0 equiv, or as a 1-10% solution in DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the trityl-protected substrate in anhydrous DCM.

-

To the stirred solution, add TFA dropwise at room temperature. The amount of TFA and reaction time depend on the lability of the specific trityl group and the stability of the substrate.[5][16]

-

Monitor the reaction progress by TLC. Deprotection is often complete within 1-4 hours.[5]

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure. The triphenylmethanol (B194598) byproduct is often easily separated by chromatography or crystallization.[5]

-

Purify the crude product containing the deprotected alcohol by column chromatography or recrystallization as needed.

-

Conclusion

The trityl protecting group and its derivatives are indispensable tools in modern organic synthesis. Their unique combination of steric bulk for regioselective protection and electronically tunable acid lability provides chemists with a versatile and powerful strategy for managing complex synthetic routes. A thorough understanding of the principles of their reactivity, stability, and the associated experimental protocols is essential for researchers, scientists, and drug development professionals aiming to synthesize complex molecular targets with high efficiency and purity.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 10. metabion.com [metabion.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. cblpatras.gr [cblpatras.gr]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-Tritylation of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (triphenylmethyl, Tr) group is a valuable protecting group for primary amines in organic synthesis. Its steric bulk allows for the selective protection of primary amines over secondary amines and other nucleophiles. The trityl group is stable under neutral and basic conditions but is readily cleaved under mild acidic conditions, making it an orthogonal protecting group to many other commonly used functionalities in complex molecule synthesis, such as in peptide, carbohydrate, and nucleoside chemistry.[1] This document provides detailed protocols for the N-tritylation of primary amines using trityl chloride, including reaction conditions, purification procedures, and methods for deprotection.

Data Presentation

The following table summarizes various reported conditions for the N-tritylation of primary amines, providing a comparative overview of substrates, reagents, solvents, reaction times, temperatures, and yields.

| Substrate | Reagents | Solvent(s) | Time (h) | Temperature | Yield (%) | Reference |

| Amino Acid Methyl Ester HCl | Trityl Chloride, Triethylamine (B128534) | DMF/Dichloromethane (B109758) | 2.5 | Room Temp. | High | [2] |

| Aromatic Primary Amines | Trityl Chloride, Pyridine (B92270) | Pyridine | Not Specified | Room Temp. | Not Specified | [3] |

| Glycine Ethyl Ester HCl | Trityl Chloride, Triethylamine | Chloroform | Not Specified | 0°C to Room Temp. | High | [4] |

| Ribonucleosides | Trityl Chloride, Silver Nitrate (B79036) | THF/DMF | 2 | 25°C | 40-85 | [5] |

| Morpholine | Trityl Chloride-AlCl₃ Complex | Carbon Tetrachloride | 1.25 | 30°C | 92.3 | [6] |

| Allylamine | Trityl Chloride-AlCl₃ Complex | Not Specified | Not Specified | Not Specified | 56 | [6] |

| Aniline | Trityl Chloride-AlCl₃ Complex | Not Specified | Not Specified | Not Specified | 51.1 | [6] |

| Cyclohexylamine | Trityl Chloride-AlCl₃ Complex | Not Specified | Not Specified | Not Specified | 59.6 | [6] |

| Piperidine | Trityl Chloride-AlCl₃ Complex | Not Specified | Not Specified | Not Specified | 68.8 | [6] |

| Diethylamine | Trityl Chloride-AlCl₃ Complex | Not Specified | Not Specified | Not Specified | 25.8 | [6] |

| n-Decylamine | Trityl Chloride-AlCl₃ Complex | Not Specified | Not Specified | Not Specified | 45 | [6] |

Experimental Protocols

Protocol 1: N-Tritylation of Amino Acid Methyl Esters

This protocol describes a general method for the preparation of Nα-trityl-amino acids from the corresponding amino acid methyl esters.[2]

Materials:

-

Amino acid methyl ester hydrochloride (1.0 eq)

-

Trityl chloride (1.0 eq)

-

Triethylamine (2.0 eq)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve the amino acid methyl ester hydrochloride in DMF.

-

Add triethylamine to the solution and cool the mixture in an ice bath.

-

In a separate flask, dissolve trityl chloride in dichloromethane.

-

Slowly add the trityl chloride solution to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2.5 hours.

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: N-Tritylation of Aromatic Primary Amines

This protocol outlines the N-tritylation of aromatic primary amines using pyridine as both the solvent and the base.[3]

Materials:

-

Aromatic primary amine (1.0 eq)

-

Trityl chloride (1.0 - 1.2 eq)

-

Pyridine (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve the aromatic primary amine in an excess of anhydrous pyridine in a round-bottom flask.

-

Add trityl chloride portion-wise to the solution at room temperature with stirring.

-